molecular formula C8H3F4N B106677 4-Fluoro-2-(trifluoromethyl)benzonitrile CAS No. 194853-86-6

4-Fluoro-2-(trifluoromethyl)benzonitrile

Cat. No.: B106677
CAS No.: 194853-86-6
M. Wt: 189.11 g/mol
InChI Key: LCCPQUYXMFXCAC-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4N It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzonitrile core

Mechanism of Action

Target of Action

The primary targets of 4-Fluoro-2-(trifluoromethyl)benzonitrile are currently unknown. This compound is a unique chemical used by early discovery researchers . More research is needed to identify its specific targets and their roles.

Biochemical Pathways

As a unique chemical, its effects on biochemical pathways and their downstream effects are still under investigation .

Result of Action

As a unique chemical used in early discovery research, its specific effects at the molecular and cellular level are subjects of ongoing study .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the compound is a solid under normal conditions , and it is insoluble in water but almost transparent in methanol . These properties could influence its stability and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with 2-bromo-5-fluorobenzotrifluoride, which undergoes a Grignard reaction followed by the introduction of carbon dioxide and subsequent hydrolysis to yield 4-fluoro-2-trifluoromethylbenzoic acid. This acid is then reacted with liquid ammonia under pressure in the presence of a catalyst to form 4-amino-2-trifluoromethylbenzamide. Finally, the benzamide is dehydrated using a dehydrating agent to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact. The use of readily available raw materials and efficient catalytic processes are key aspects of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Scientific Research Applications

4-Fluoro-2-(trifluoromethyl)benzonitrile is used in various scientific research applications, including:

    Pharmaceuticals: As an intermediate in the synthesis of drugs and bioactive molecules.

    Materials Science: In the development of advanced materials with specific electronic or optical properties.

    Agrochemicals: As a building block for the synthesis of herbicides and pesticides.

    Catalysis: As a ligand or catalyst in organic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(trifluoromethyl)benzonitrile is unique due to the combined presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable intermediate in the synthesis of complex molecules and enhance its utility in various scientific and industrial applications .

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCPQUYXMFXCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345507
Record name 4-Fluoro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194853-86-6
Record name 4-Fluoro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using continuous flow chemistry for the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile as opposed to traditional batch methods?

A1: The research highlights several advantages of continuous flow chemistry for this specific reaction: []

  • Enhanced Regioselectivity: Continuous flow allows for precise control of reaction parameters, leading to a higher yield of the desired 3-iodo regioisomer compared to the 5-iodo isomer. []
  • Scalability: The study demonstrates the feasibility of scaling up the continuous flow process for gram-scale production of 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile. []
  • Real-Time Monitoring: The use of in situ NMR and IR spectroscopy in the continuous flow setup allows for real-time monitoring of the lithiation step, providing valuable mechanistic insights into the equilibration of the aryl lithium regioisomers. []

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